2-Methyl-1,4-butanediol

Polymer chemistry Thermal analysis Liquid crystalline polymers

2-Methyl-1,4-butanediol (CAS 2938-98-9), a branched aliphatic diol with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol, serves as a critical monomer in the synthesis of polyesters and polyurethanes. Its methyl branch at the C2 position disrupts chain packing, imparting reduced crystallinity and enhanced liquid crystalline behavior in the resulting polymers.

Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 2938-98-9
Cat. No. B1595762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,4-butanediol
CAS2938-98-9
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCC(CCO)CO
InChIInChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3
InChIKeyMWCBGWLCXSUTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,4-butanediol (CAS 2938-98-9) as a Branched Diol Monomer for Advanced Polyester and Polyurethane Systems


2-Methyl-1,4-butanediol (CAS 2938-98-9), a branched aliphatic diol with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol, serves as a critical monomer in the synthesis of polyesters and polyurethanes. Its methyl branch at the C2 position disrupts chain packing, imparting reduced crystallinity and enhanced liquid crystalline behavior in the resulting polymers [1]. The compound exists as a colorless, viscous liquid at room temperature with a density of 0.992 g/mL and a flash point of 146 °C, making it suitable for standard industrial processing .

Why 2-Methyl-1,4-butanediol Cannot Be Replaced by Linear 1,4-Butanediol or Other Unbranched Diols in Polymer Design


Linear 1,4-butanediol (BDO) produces polyesters with high crystallinity and elevated melting points, which can hinder processing and limit application versatility. In contrast, 2-methyl-1,4-butanediol introduces a methyl side group that reduces polymer crystallinity, lowers transition temperatures, and alters liquid crystalline phase behavior [1]. Polyester polyols derived from 2-methyl-1,4-butanediol remain liquid at room temperature with acid numbers below 2, whereas conventional adipate polyols based on linear diols often crystallize and require heated processing [2]. This molecular-level differentiation directly impacts material performance, process economics, and final product properties.

Quantitative Differentiation of 2-Methyl-1,4-butanediol Against Structural Analogs in Polymer, Chiral, and Sustainable Synthesis Applications


Reduced Polyester Transition Temperatures via Methyl Branching Disruption of Crystallinity

In a systematic study of methyl-substituted 1,4-butanediols, polyesters derived from 2-methyl-1,4-butanediol exhibited significantly lower transition temperatures compared to the unsubstituted 1,4-butanediol polyester [1]. The unsubstituted polyester displayed a smectic A mesophase, whereas the 2-methyl substituted polyester exhibited a nematic mesophase, a distinct liquid crystalline phase with different rheological properties [1].

Polymer chemistry Thermal analysis Liquid crystalline polymers

Room Temperature Liquid Polyester Polyols with Low Acid Numbers Enabling Ambient Processing

Polyester polyols prepared from 2-methyl-1,4-butanediol are liquid at 25 °C with acid numbers of less than 2, whereas conventional polyester polyols based on linear diols such as 1,4-butanediol often crystallize and require heated processing [1]. The 2-methyl-1,4-butanediol-based polyols have hydroxyl numbers ranging from 25 to 300 and viscosities from 200 to 10⁵ mPa·s at 25 °C [1].

Polyurethane elastomers Polyester polyol synthesis Processing economics

Sustainable Bio-Based Production Achieving 80% Yield via Catalytic Hydrogenation of Itaconic Acid

A sustainable route to 2-methyl-1,4-butanediol from biomass-derived itaconic acid using Pd–ReOₓ/C catalysts achieves yields above 80% under optimized conditions (180 °C, 4 MPa H₂) [1]. In contrast, petrochemical routes to 1,4-butanediol rely on fossil feedstocks and multi-step processes.

Green chemistry Biomass conversion Heterogeneous catalysis

Enzymatic Resolution Achieving >98% Enantiomeric Excess for Chiral Building Block Production

Racemic 2-methyl-1,4-butanediol can be resolved via lipase-catalyzed transesterification, yielding enantiomerically enriched products with >98% enantiomeric excess (ee) [1]. The highest ee (>98%) was obtained for the 4-benzyl ether derivative [1]. In contrast, 1,4-butanediol is achiral and cannot provide enantiopure building blocks for asymmetric synthesis.

Chiral synthesis Enzymatic catalysis Pharmaceutical intermediates

Suppression of Polyester Crystallinity at Lower Incorporation Levels Compared to Dimethyl Analogs

Co-polyester glycols incorporating 2-methyl-1,4-butanediol at relatively lower levels effectively reduce crystallinity and melting point compared to dimethyl-substituted analogs [1]. Specifically, 2-methyl-1,4-butanediol can more effectively disrupt crystallinity than 2,2-dimethyl-1,4-butanediol at equivalent incorporation levels, enabling property modifications with less compositional change [1].

Polyester polyols Crystallinity control Spandex fiber

Optimal Application Scenarios for 2-Methyl-1,4-butanediol Based on Verified Differential Performance


Room Temperature Processable Polyurethane Elastomers and Foams

For manufacturers seeking to eliminate heated storage and processing of polyester polyols, 2-methyl-1,4-butanediol-based polyols remain liquid at 25 °C with acid numbers below 2, enabling direct use in conventional polyurethane equipment without pre-melting [1]. This is particularly advantageous for cast elastomers, coatings, and flexible foams where ambient processing reduces capital expenditure and energy costs.

Liquid Crystalline Polyesters for Advanced Optical and Electronic Materials

The nematic mesophase exhibited by polyesters derived from 2-methyl-1,4-butanediol provides unique rheological and optical properties suitable for liquid crystalline polymer applications [1]. This includes high-performance fibers, optical films, and electronic substrates where controlled molecular orientation is critical.

Enantiopure Building Blocks for Pharmaceutical and Agrochemical Synthesis

The ability to resolve racemic 2-methyl-1,4-butanediol to >98% enantiomeric excess via enzymatic catalysis enables its use as a chiral intermediate in the synthesis of single-enantiomer drugs and crop protection agents [1]. This is essential for meeting regulatory requirements for chiral purity in pharmaceutical development.

Bio-Based Polyester Polyols for Sustainable Polymer Production

The established route from biomass-derived itaconic acid achieving 80% yield of 2-methyl-1,4-butanediol provides a renewable alternative to petrochemical diols for manufacturers aiming to reduce carbon footprint and meet sustainability targets [1]. This is relevant for bio-based polyurethanes and polyesters in automotive, construction, and consumer goods.

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